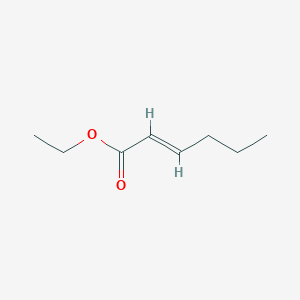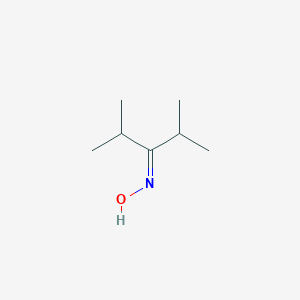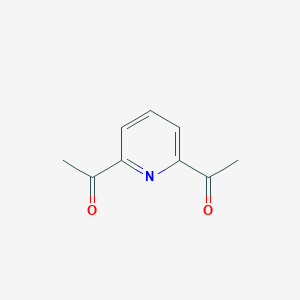
2,6-Diacetylpiridina
Descripción general
Descripción
2,6-Diacetylpyridine is an organic compound with the chemical formula C₉H₉NO₂. It is a white solid that is soluble in organic solvents and is a disubstituted pyridine. This compound is primarily used as a precursor to ligands in coordination chemistry .
Aplicaciones Científicas De Investigación
2,6-Diacetylpyridine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Mecanismo De Acción
Target of Action
2,6-Diacetylpyridine is an organic compound that is a precursor to ligands in coordination chemistry . It is a disubstituted pyridine and is a popular starting material for ligands, often via template reactions . The diiminopyridine (DIP) class of ligands can be formed from 2,6-diacetylpyridine through Schiff base condensation with substituted anilines . These ligands have been the focus of much interest due to their ability to traverse a wide range of oxidation states .
Mode of Action
The mode of action of 2,6-diacetylpyridine is primarily through its role as a precursor to ligands in coordination chemistry . It forms the diiminopyridine class of ligands through Schiff base condensation with substituted anilines . These ligands can traverse a wide range of oxidation states, which makes them particularly useful in various chemical reactions .
Biochemical Pathways
The synthesis of 2,6-diacetylpyridine begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid . This process has been well established with potassium permanganate and selenium dioxide . The diketone can be formed from the diester of picolinic acid groups through a Claisen condensation . The resulting adduct can be decarboxylated to give 2,6-diacetylpyridine .
Pharmacokinetics
It is known that the compound is soluble in most organic solvents, such as dichloromethane, ethyl acetate, methanol, and dimethyl sulfoxide, but is only slightly soluble in water .
Result of Action
The primary result of the action of 2,6-diacetylpyridine is the formation of ligands that can traverse a wide range of oxidation states . These ligands are used in coordination chemistry and have various applications. For example, they have been used in the synthesis of iron and cobalt bis(imino)pyridyl complexes, which are catalysts for ethylene oligomerization .
Action Environment
The action of 2,6-diacetylpyridine is influenced by environmental factors such as temperature and solvent. The compound is a white solid that sublimes at temperatures between 110 to 130 °C . It is soluble in most organic solvents but only slightly soluble in water . Therefore, the choice of solvent can significantly impact the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
2,6-Diacetylpyridine is a popular starting material for ligands in coordination chemistry, often via template reactions . The diiminopyridine class of ligands can be formed from 2,6-Diacetylpyridine through Schiff base condensation with substituted anilines . These ligands have been the focus of much interest due to their ability to traverse a wide range of oxidation states .
Cellular Effects
Complexes derived from 2,6-Diacetylpyridine have shown significant cytotoxicity against human bladder cancer cells (T-24) in studies . These complexes inhibit the activity of topoisomerase I, block the cell cycle in the S phase, and induce apoptosis and autophagy in T-24 cells .
Molecular Mechanism
It is known that it can form complexes that act against cancer cells not only by targeting DNA, but also via multiple mechanisms, including p53-mediated mitochondrial pathway accompanied by the regulation of Bcl-2 family proteins, topoisomerase I-mediated inhibition, and conversion of LC3-I to LC3-II as a marker to assess autophagy activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diacetylpyridine typically begins with the oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process can be achieved using potassium permanganate or selenium dioxide . The diketone can then be formed from the diester of picolinic acid groups through a Claisen condensation . Another method involves treating 2,6-pyridinedicarbonitrile with methylmagnesium bromide .
Industrial Production Methods
In industrial settings, 2,6-Diacetylpyridine can be synthesized by carrying out a Claisen condensation of 2,6-pyridine dicarboxylic acid diethyl ester and ethyl acetate using an alkali metal or alkaline earth metal as the alkaline reagent . This method simplifies the experimental operation, reduces the reaction period, saves costs, and improves the yield of the product .
Análisis De Reacciones Químicas
2,6-Diacetylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dipicolinic acid.
Reduction: It can be reduced to α,α’-dimethyl-2,6-pyridinedimethanol using sodium borohydride.
Substitution: It can react with hydrochloric acid hydroxylamine to form the corresponding oxime.
Common reagents and conditions used in these reactions include potassium permanganate, selenium dioxide, methylmagnesium bromide, and sodium borohydride . Major products formed from these reactions include dipicolinic acid, α,α’-dimethyl-2,6-pyridinedimethanol, and oximes .
Comparación Con Compuestos Similares
2,6-Diacetylpyridine can be compared with other similar compounds such as:
2-Acetylpyridine: This compound has a single acetyl group attached to the pyridine ring, whereas 2,6-Diacetylpyridine has two acetyl groups.
2,6-Diformylpyridine: This compound has formyl groups instead of acetyl groups at the 2 and 6 positions of the pyridine ring.
The uniqueness of 2,6-Diacetylpyridine lies in its ability to form a wide range of ligands in coordination chemistry, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
1-(6-acetylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6(11)8-4-3-5-9(10-8)7(2)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZVGIHGZPLGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150202 | |
| Record name | Pyridine-2,6-diacetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Diacetylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19497 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1129-30-2 | |
| Record name | 2,6-Diacetylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diacetylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1129-30-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2,6-diacetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diacetyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIACETYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34UXL3MYV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-Diacetylpyridine?
A1: 2,6-Diacetylpyridine has the molecular formula C9H8NO2 and a molecular weight of 164.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2,6-Diacetylpyridine and its complexes?
A2: Researchers commonly employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and UV-Visible spectroscopy to characterize 2,6-Diacetylpyridine and its metal complexes. These techniques provide valuable information about the compound's structure, bonding, and electronic properties. [, , , , , , ]
Q3: How does 2,6-Diacetylpyridine typically coordinate with metal ions?
A3: 2,6-Diacetylpyridine often acts as a precursor to polydentate ligands. After condensation reactions with various hydrazides or amines, it forms Schiff base ligands. These ligands can coordinate to metal ions in different ways, showcasing the versatility of 2,6-Diacetylpyridine in generating diverse coordination complexes. [, , , , , , , , ]
Q4: What are some common types of ligands formed from 2,6-Diacetylpyridine and their denticity?
A4: 2,6-Diacetylpyridine reacts with various reagents to form ligands like bis(aroyl hydrazones), bis(semicarbazones), and bis(thiosemicarbazones). These ligands exhibit different denticities depending on the substituents and reaction conditions. For example, 2,6-diacetylpyridine bis(semicarbazone) (DAPSC) commonly acts as a pentadentate ligand. [, , , , , , , ]
Q5: What geometries do metal complexes of 2,6-Diacetylpyridine derivatives typically adopt?
A5: The coordination geometry around the metal center in 2,6-Diacetylpyridine derived complexes varies greatly depending on the metal ion, the ligand, and the presence of other coordinating species. Common geometries include distorted octahedral, square planar, pentagonal bipyramidal, and even unusual cases like a pentagonal pyramidal geometry observed in a bismuth complex. [, , , , , , ]
Q6: Can you provide an example of a binuclear complex formed using a 2,6-Diacetylpyridine-based ligand?
A6: Researchers have synthesized a binuclear zinc complex with 2,6-diacetylpyridine bis{N(4)-dimethylthiosemicarbazone}. In this complex, one zinc atom exhibits distorted octahedral six-coordination, while the other displays distorted tetrahedral four-coordination. []
Q7: What are some applications of 2,6-Diacetylpyridine and its derivatives?
A7: 2,6-Diacetylpyridine derivatives have shown potential applications in various fields, including:
- Analytical Chemistry: They have been investigated as potential sensors. For instance, 2,6-diacetylpyridine coated piezoelectric crystals show sensitivity towards formic acid vapor. []
- Antimicrobial Agents: Some 2,6-Diacetylpyridine-based metal complexes exhibit antimicrobial activity against various bacterial and fungal strains. [, ]
- Anticancer Agents: Research suggests that certain 2,6-Diacetylpyridine complexes, like a Zn(II) complex with a modified bis(thiosemicarbazone) ligand, exhibit promising anticancer activity against human bladder cancer cells. []
Q8: Have there been studies investigating the magnetic properties of 2,6-Diacetylpyridine-based complexes?
A8: Yes, several studies have explored the magnetic properties of 2,6-Diacetylpyridine complexes. For example, researchers have synthesized cyano-bridged Fe(II)-Mo(III) complexes using 2,6-diacetylpyridine bis(acylhydrazone) ligands. These complexes exhibit slow magnetic relaxation behavior, making them promising candidates for single-molecule magnets. []
Q9: How does the structure of the ligand derived from 2,6-Diacetylpyridine affect the properties of the resulting complex?
A9: The structure of the ligand significantly influences the properties of the metal complex. For instance, the flexibility of bis(aroyl hydrazone) ligands derived from 2,6-Diacetylpyridine allows for the formation of double-helical complexes. [] Additionally, modifications to the ligand structure, such as the introduction of different substituents, can impact the complex's stability, solubility, and biological activity. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
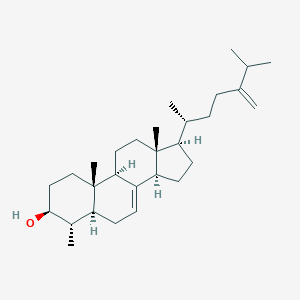

![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)
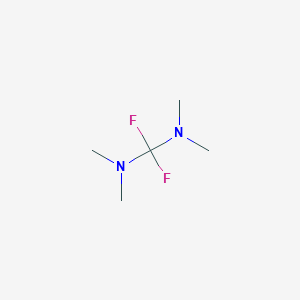

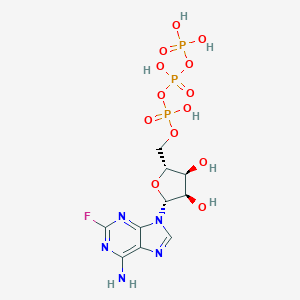
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)



![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
